methyl 5'-(thiophene-2-amido)-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic aromatic compounds characterized by a five-membered ring containing one sulfur atom and four carbon atoms. These compounds are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate typically involves the formation of the bithiophene core followed by functionalization at specific positions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between thiophene rings . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere.
Industrial Production Methods
Industrial production of thiophene derivatives, including methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate, may involve scalable synthetic routes such as the Gewald reaction or the Wilgerodt-Kindler reaction . These methods are favored for their efficiency and ability to produce large quantities of the desired compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophene derivatives into partially or fully hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene 1,1-dioxides, while substitution reactions can introduce various functional groups at specific positions on the thiophene ring .
Scientific Research Applications
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent optoelectronic properties.
Pharmaceuticals: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Utilized in the synthesis of advanced materials with applications in sensors, photovoltaic cells, and other electronic devices.
Mechanism of Action
The mechanism of action of methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets and pathways. In organic electronics, its conjugated structure allows for efficient charge transport and light emission. In biological applications, it may interact with cellular targets to exert antimicrobial or anticancer effects, although the exact molecular pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 5-methyl-2,2′:5′,2″-terthiophene
- 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bisthiophene
Uniqueness
Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct electronic and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
methyl 2-(thiophene-2-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S3/c1-19-15(18)12-9(10-4-2-6-20-10)8-22-14(12)16-13(17)11-5-3-7-21-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHGMSQEBRYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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